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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanone

Cat. No.: B1425382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for cyclobutyl(cyclopropyl)methanone (C₈H₁₂O, MW: 124.18 g/mol ). Due to the limited

availability of experimental spectra in public databases, this document focuses on predicted

data derived from computational models and spectral databases of similar compounds. It

serves as a valuable resource for the identification and characterization of this molecule in

research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) for cyclobutyl(cyclopropyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Cyclobutyl(cyclopropyl)methanone[1]
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Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Cyclobutyl-CH 3.0 - 3.5 Multiplet

Cyclobutyl-CH₂ (α to C=O) 2.5 - 3.0 Multiplet

Cyclopropyl-CH 2.0 - 2.5 Multiplet

Cyclobutyl-CH₂ (β to C=O) 1.8 - 2.2 Multiplet

Cyclopropyl-CH₂ 0.8 - 1.2 Multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclobutyl(cyclopropyl)methanone[1]

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O ~210

Cyclobutyl-CH ~45

Cyclobutyl-CH₂ (α to C=O) ~25

Cyclopropyl-CH ~20

Cyclobutyl-CH₂ (β to C=O) ~18

Cyclopropyl-CH₂ ~10

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands for Cyclobutyl(cyclopropyl)methanone[1]

Functional Group Vibration Mode
Predicted Frequency
(cm⁻¹)

C=O (Ketone) Stretch ~1700

C-H (Cycloalkane) Stretch 2850 - 3000

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data for Cyclobutyl(cyclopropyl)methanone[1]

m/z Ion

124 [M]⁺ (Molecular Ion)

95 [M - C₂H₅]⁺ or [M - C₂H₄-H]⁺

83 [M - C₃H₅]⁺

69 [C₄H₅O]⁺ or [C₅H₉]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices and may require

optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of purified cyclobutyl(cyclopropyl)methanone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.

Place a small drop of liquid cyclobutyl(cyclopropyl)methanone directly onto the ATR

crystal.

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

Sample Preparation (Thin Film):

If the sample is a non-volatile liquid, place a drop between two KBr or NaCl plates and gently

press them together to form a thin film.

If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr or

NaCl plate, and allow the solvent to evaporate.

Acquisition:

Record a background spectrum of the empty spectrometer.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and correlate them to specific functional groups

and bond vibrations within the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.
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Sample Preparation:

Prepare a dilute solution of cyclobutyl(cyclopropyl)methanone in a volatile organic solvent

(e.g., dichloromethane, diethyl ether). A typical concentration is around 1 mg/mL.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The sample is vaporized and separated on a capillary column. The GC oven temperature

program should be optimized to ensure good separation.

The separated components elute from the GC column and enter the mass spectrometer ion

source.

Mass Spectrum Acquisition (Electron Ionization - EI):

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

A detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions. This information

can be used to deduce the structure of the molecule by identifying stable carbocations and

neutral losses.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like cyclobutyl(cyclopropyl)methanone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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